molecular formula C22H23FN2O3S B2902747 2-((1-(4-fluorobenzyl)-1H-indol-3-yl)sulfonyl)-1-(piperidin-1-yl)ethanone CAS No. 686743-99-7

2-((1-(4-fluorobenzyl)-1H-indol-3-yl)sulfonyl)-1-(piperidin-1-yl)ethanone

Cat. No. B2902747
CAS RN: 686743-99-7
M. Wt: 414.5
InChI Key: QOYRJMZDJGGALL-UHFFFAOYSA-N
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Description

2-((1-(4-fluorobenzyl)-1H-indol-3-yl)sulfonyl)-1-(piperidin-1-yl)ethanone is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as FISP or FISP-12. The chemical structure of FISP-12 is unique and complex, which allows it to interact with different biological systems in a specific manner.

Scientific Research Applications

Enantioselective Cycloaddition and Synthetic Routes

A study presented a concise route to sulfamate-fused 2,6-disubstituted piperidin-4-ones or 2,3-dihydropyridin-4(1H)-ones with high diastereo- and enantioselectivity. This process involved an asymmetric [4 + 2] cycloaddition reaction of N-sulfonylimines and enones or ynones, showcasing the utility of similar structures in synthesizing complex heterocyclic compounds (Liu et al., 2013).

Protection of Hydroxyl Groups

The development of the 2-[(4-fluorophenyl)sulfonyl]ethoxy carbonyl (Fsec) group for protecting hydroxyl groups was reported, emphasizing the chemical versatility of fluorophenylsulfonyl moieties. The Fsec group was efficiently cleaved under mild basic conditions and proved stable under acidic conditions, demonstrating its utility in synthetic chemistry (Spjut, Qian, & Elofsson, 2010).

Anticancer Activity and Compound Synthesis

Research on the synthesis of novel sulfones with biologically active moieties, including hydrazides and chromene derivatives, starting from related sulfonyl phenyl compounds, was conducted to explore potential anticancer activities. These studies involved characterizing the synthesized compounds and evaluating their in vitro anticancer activity against breast cancer cell lines, demonstrating the relevance of similar compounds in medicinal chemistry (Bashandy et al., 2011).

Electrochemical Synthesis

Electrochemical synthesis techniques were applied to the production of 2-indolyl-5-arylsulfonyl-p-benzoquinone derivatives, illustrating advanced methods for generating complex molecules involving sulfonyl and piperidinyl moieties. This research underscores the potential for electrochemical approaches in the synthesis of pharmacologically relevant compounds (Nematollahi, Momeni, & Khazalpour, 2014).

Novel Bioactive Heterocycles

The synthesis and characterization of novel bioactive heterocycles, including the structural exploration and Hirshfeld surface analysis, were conducted. These studies provide insights into the structural basis for the biological activity of new molecules and their potential applications in drug development, highlighting the role of similar compounds in generating new therapeutic agents (Prasad et al., 2018).

properties

IUPAC Name

2-[1-[(4-fluorophenyl)methyl]indol-3-yl]sulfonyl-1-piperidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23FN2O3S/c23-18-10-8-17(9-11-18)14-25-15-21(19-6-2-3-7-20(19)25)29(27,28)16-22(26)24-12-4-1-5-13-24/h2-3,6-11,15H,1,4-5,12-14,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOYRJMZDJGGALL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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